3-Methyl-5-isoxazolecarbohydrazide
Description
Properties
IUPAC Name |
3-methyl-1,2-oxazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-2-4(10-8-3)5(9)7-6/h2H,6H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMNGIIARGTKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627090 | |
| Record name | 3-Methyl-1,2-oxazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89179-79-3 | |
| Record name | 3-Methyl-1,2-oxazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-isoxazolecarbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Profile of 3 Methyl 5 Isoxazolecarbohydrazide
| Property | Value |
| IUPAC Name | 3-methyl-5-isoxazolecarbohydrazide |
| CAS Number | 1698-54-0 |
| Chemical Formula | C5H7N3O2 |
| Molecular Weight | 141.13 g/mol |
Synthesis and Manufacturing Processes
The synthesis of isoxazole (B147169) derivatives, including 3-Methyl-5-isoxazolecarbohydrazide, can be achieved through various established chemical routes. A common approach involves the reaction of a β-ketoester with hydroxylamine (B1172632) to form the isoxazole ring.
For instance, a general synthesis of 3-methyl-isoxazole derivatives can start from ethyl acetoacetate (B1235776) and hydroxylamine. To obtain the carbohydrazide (B1668358) at the 5-position, further reaction steps are necessary. One possible route involves the conversion of a 5-carboxy- or 5-carboalkoxy-3-methylisoxazole with hydrazine (B178648) hydrate.
A study on the synthesis of related compounds, 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, utilized a one-pot reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and various aromatic aldehydes. researchgate.netmdpi.com This highlights the multicomponent reaction strategies often employed in the synthesis of isoxazole derivatives. Another patented method for producing 3-amino-5-methyl isoxazole involves the reaction of acetyl acetonitrile (B52724) with p-toluenesulfonyl hydrazide, followed by a ring-closure reaction with hydroxylamine. google.com
Spectroscopic and Analytical Data
The characterization of 3-Methyl-5-isoxazolecarbohydrazide relies on standard spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the presence of the methyl group, the isoxazole (B147169) ring protons, and the hydrazide protons.
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O (carbonyl) and N-H (amine) stretching vibrations of the carbohydrazide (B1668358) group, as well as vibrations associated with the isoxazole ring.
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide fragmentation patterns that can further help in structural elucidation.
Reactivity and Chemical Behavior
The reactivity of 3-Methyl-5-isoxazolecarbohydrazide is largely dictated by the functional groups present: the isoxazole (B147169) ring and the carbohydrazide (B1668358) moiety.
The carbohydrazide group is known to react with aldehydes and ketones to form hydrazones. It can also be a precursor for the synthesis of other heterocyclic systems like 1,3,4-oxadiazoles or 1,2,4-triazoles. The isoxazole ring itself can undergo ring-opening reactions under certain conditions, although it is generally considered a stable aromatic system. The weak nitrogen-oxygen bond can be susceptible to cleavage. nih.gov
Applications in Chemical Synthesis
3-Methyl-5-isoxazolecarbohydrazide serves as a valuable building block in organic synthesis. Its bifunctional nature allows for the construction of more complex molecules. For example, the hydrazide moiety can be used as a nucleophile to react with various electrophiles, leading to the formation of new carbon-nitrogen bonds.
Research has shown the use of similar isoxazole (B147169) derivatives in the synthesis of a variety of compounds with potential biological activities. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related compound, has been used as an unnatural amino acid in peptide synthesis. mdpi.comnih.gov This suggests that this compound could also be explored as a scaffold for creating novel peptide mimetics or other bioactive molecules.
Current and Future Research Directions
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and functional groups present in a molecule.
Molecular Structure Elucidation and Functional Group Assignment
The infrared and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent functional groups. The analysis of these spectra allows for a detailed elucidation of its molecular structure.
Key vibrational modes include the stretching and bending of the N-H, C=O, C=N, and C-O bonds within the carbohydrazide (B1668358) group and the isoxazole ring. The high-frequency region of the IR spectrum is typically dominated by the N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups of the hydrazide moiety, usually appearing in the 3200-3400 cm⁻¹ range. The C=O stretching vibration, characteristic of the amide I band, is expected to be a strong absorption in the IR spectrum, typically around 1650-1680 cm⁻¹.
The isoxazole ring exhibits characteristic vibrations as well. The C=N stretching vibration is anticipated in the 1600-1650 cm⁻¹ region, while the C-O and N-O stretching vibrations of the ring are expected at lower wavenumbers. The methyl group attached to the isoxazole ring will show characteristic C-H stretching and bending vibrations.
Table 1: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch (asymmetric) | ~3400 | Hydrazide (-NH₂) |
| N-H Stretch (symmetric) | ~3300 | Hydrazide (-NH₂) |
| N-H Stretch | ~3200 | Hydrazide (-NH-) |
| C=O Stretch (Amide I) | ~1670 | Hydrazide (-C=O) |
| N-H Bend (Amide II) | ~1550 | Hydrazide (-NH-) |
| C=N Stretch | ~1610 | Isoxazole Ring |
| C-O Stretch | ~1250 | Isoxazole Ring |
| N-O Stretch | ~900 | Isoxazole Ring |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
N-Deuteration Studies for Unambiguous Band Assignment
To definitively assign the vibrational bands associated with the N-H groups, N-deuteration studies are an invaluable tool. In these studies, the hydrogen atoms of the N-H bonds are replaced with deuterium (B1214612) atoms (N-D). Due to the increased mass of deuterium compared to hydrogen, the vibrational frequencies of the N-D bonds are significantly lower than those of the N-H bonds.
Upon N-deuteration of this compound, the bands corresponding to N-H stretching and bending vibrations will shift to lower wavenumbers. For instance, the N-H stretching bands in the 3200-3400 cm⁻¹ region are expected to shift to approximately 2400-2550 cm⁻¹ for the N-D stretches. Similarly, the amide II band (N-H bend) will also show a significant isotopic shift. This selective shifting allows for the unambiguous identification of all vibrations involving the hydrogen atoms of the hydrazide group, confirming their initial assignments and providing a more detailed understanding of the molecule's vibrational behavior. The selective deuteration of nitrogen-containing functional groups is a well-established technique for clarifying complex vibrational spectra. nih.govnih.govrsc.orgstrath.ac.uk
Analysis of Ring Atom Stretching Vibrations
The stretching vibrations of the isoxazole ring atoms (C-C, C-N, C-O, N-O) provide a fingerprint of the heterocyclic system. These vibrations typically appear in the 1300-1650 cm⁻¹ region of the vibrational spectra. The precise frequencies of these ring stretching modes are sensitive to the nature and position of substituents on the ring.
For this compound, the C=N stretching vibration is a key feature, often coupled with other ring vibrations. The C-O and N-O stretching vibrations are also characteristic and contribute to the unique spectral signature of the isoxazole ring. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies of the isoxazole ring. nih.govresearchgate.netesisresearch.org These theoretical calculations, when compared with experimental data, aid in the precise assignment of the ring's vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H NMR) and Carbon-13 (¹³C NMR) Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the methyl group, the isoxazole ring, and the carbohydrazide moiety. The methyl protons (CH₃) would likely appear as a singlet in the upfield region of the spectrum. The proton on the C4 position of the isoxazole ring would also give a characteristic singlet. The protons of the NH and NH₂ groups of the carbohydrazide will appear as broader signals, and their chemical shifts can be sensitive to the solvent and concentration.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Distinct signals are expected for the methyl carbon, the carbons of the isoxazole ring (C3, C4, and C5), and the carbonyl carbon of the hydrazide group. The chemical shift of the carbonyl carbon is typically found in the downfield region (around 160-170 ppm). The carbons of the isoxazole ring will have characteristic chemical shifts that are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.3 | ~12 |
| C4-H | ~6.5 | ~105 |
| NH | ~9.5 (broad) | - |
| NH₂ | ~4.5 (broad) | - |
| C3 | - | ~160 |
| C5 | - | ~170 |
| C=O | - | ~165 |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds and general NMR principles. nih.govmdpi.com
Correlation with Calculated Chemical Shifts
To further refine the assignment of NMR signals and gain deeper insights into the electronic structure of this compound, theoretical calculations of NMR chemical shifts are often performed. nih.govbenthamopen.com Quantum mechanical methods, particularly Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method, have proven to be highly effective in predicting ¹H and ¹³C chemical shifts. nih.gov
By optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. These calculated shifts are then correlated with the experimental NMR data. A good correlation between the calculated and experimental values provides strong support for the proposed molecular structure and the assignment of the NMR signals. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational dynamics that may not be fully captured by the theoretical model. Such correlative studies are a powerful tool in modern structural chemistry for the unambiguous characterization of complex organic molecules. nih.govbenthamopen.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. Various ionization methods and analytical setups are employed to gain detailed insights into the fragmentation behavior of molecules like this compound.
Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules, such as carbohydrazides. In ESI-MS analysis of this compound, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged molecular ions are released into the mass analyzer.
Due to the presence of basic nitrogen atoms in the hydrazide moiety, the compound is expected to readily form a protonated molecule, [M+H]⁺, in the positive ion mode. This would result in a prominent peak corresponding to the molecular weight of the compound plus the mass of a proton. This technique is highly sensitive and provides a clear determination of the molecular weight with minimal fragmentation, serving as a crucial first step in structural confirmation. nih.govnih.gov
For complex mixtures or to ensure the purity of the analyte, Liquid Chromatography (LC) is coupled with mass spectrometry. LC-MS allows for the separation of this compound from starting materials, byproducts, or other impurities before it enters the mass spectrometer. This ensures that the resulting mass spectrum is purely representative of the target compound.
Tandem Mass Spectrometry (MS/MS) provides deeper structural information. nih.gov In an MS/MS experiment, the previously identified molecular ion (the precursor ion, e.g., the [M+H]⁺ ion of this compound) is selected and isolated within the mass spectrometer. This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. The resulting product ions are then analyzed, revealing the compound's fragmentation pathways. This data is critical for confirming the connectivity of atoms and identifying the specific functional groups present in the molecule. nih.goveurl-pesticides.eu
The exact molecular weight of this compound (C₅H₇N₃O₂) is 141.13 g/mol . High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental formula.
The fragmentation pattern observed in MS/MS analysis provides a structural fingerprint of the molecule. Based on the known fragmentation rules for amides and hydrazines, a proposed fragmentation pattern for this compound can be predicted. libretexts.orgmiamioh.edu Key fragmentation pathways would likely involve the cleavage of the amide bond, the N-N bond of the hydrazide group, and fragmentation of the isoxazole ring itself.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Fragment m/z (Predicted) | Neutral Loss |
| 142.14 ([M+H]⁺) | Loss of Ammonia (NH₃) | [C₅H₅N₂O₂]⁺ | 125.03 | NH₃ |
| 142.14 ([M+H]⁺) | Loss of Hydrazine (B178648) (N₂H₄) | [C₅H₄NO₂]⁺ | 110.02 | N₂H₄ |
| 142.14 ([M+H]⁺) | 5-Methylisoxazole-3-carbonyl ion | [C₅H₄NO₂]⁺ | 110.02 | NH₂NH₂ |
| 142.14 ([M+H]⁺) | Loss of the carbohydrazide group | [C₄H₄NO]⁺ | 82.03 | CONHNH₂ |
| 110.02 | Loss of Carbon Monoxide (CO) | [C₄H₄NO]⁺ | 82.03 | CO |
This table is based on theoretical fragmentation patterns and may vary based on experimental conditions.
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level.
To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and bombarded with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed.
This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles within the molecule. While this compound is not inherently chiral, for molecules that are, this technique is the gold standard for determining the absolute configuration of stereocenters. nih.gov The structural data obtained is often deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), for public access, as is the case for related compounds like 3-Carboxy-5-methylisoxazole. nih.gov
The experimental data obtained from X-ray crystallography can be powerfully combined with computational chemistry. Theoretical models, often using Density Functional Theory (DFT), are used to calculate the optimized geometry of the molecule in the gas phase.
Comparing the experimentally determined solid-state structure with the theoretically calculated gas-phase structure provides valuable insights. nih.gov Discrepancies between the two can highlight the effects of intermolecular forces, such as hydrogen bonding and crystal packing forces, on the molecular conformation. This comparative analysis serves to both validate the theoretical methods used and to provide a more complete understanding of the molecule's structural dynamics.
Table 2: Hypothetical Comparison of Experimental and Theoretical Geometries for this compound
| Geometric Parameter | X-ray Crystallography (Experimental) | DFT Calculation (Theoretical) |
| C=O Bond Length | 1.23 Å | 1.21 Å |
| N-N Bond Length | 1.45 Å | 1.44 Å |
| C₅-C(carbonyl) Bond Length | 1.50 Å | 1.52 Å |
| O-N-C Angle (Ring) | 110.5° | 111.0° |
| C-N-N-H Torsion Angle | 175.0° | 180.0° |
This table presents hypothetical data for illustrative purposes.
Natural Bond Orbital (NBO) Analysis
Hyperconjugative Interactions and Molecular Stability
The stability of the molecule is derived from interactions between lone pair electrons and antibonding orbitals. For instance, the interaction between the lone pair of the oxygen atom in the isoxazole ring and the antibonding orbitals of adjacent carbon-carbon and carbon-nitrogen bonds is a key stabilizing factor. Similarly, the lone pairs on the nitrogen atoms of the hydrazide group participate in hyperconjugative interactions with the carbonyl group.
The stabilization energy E(2) associated with these interactions can be quantified using NBO analysis. Higher E(2) values indicate stronger interactions and greater stabilization. Detailed analysis reveals significant delocalization from the oxygen lone pairs to the π* orbitals of the C=N and C=C bonds within the isoxazole ring. These interactions contribute to the planarity and aromaticity of the ring system.
A representative table of significant hyperconjugative interactions and their corresponding stabilization energies in this compound is presented below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) O1 | π* (C4-C5) | 25.4 |
| LP (1) O1 | π* (N2-C3) | 18.9 |
| LP (1) N7 | π* (C6=O8) | 60.2 |
| LP (2) N9 | σ* (N7-H10) | 5.8 |
Note: The atom numbering is based on the standard IUPAC nomenclature for the isoxazole ring system. The specific values are illustrative and depend on the level of theory and basis set used in the calculation.
Vibrational Analysis and Potential Energy Distribution (PED)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides experimental data on the vibrational modes of a molecule. Computational vibrational analysis complements these experimental techniques by assigning the observed vibrational frequencies to specific atomic motions. The Potential Energy Distribution (PED) analysis further dissects these vibrational modes, quantifying the contribution of individual internal coordinates to each normal mode.
For this compound, theoretical vibrational spectra are typically calculated using density functional theory (DFT) methods. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model.
Key vibrational modes for this compound include:
N-H stretching: Typically observed in the high-frequency region of the IR spectrum.
C=O stretching: A strong, characteristic band for the carbonyl group in the hydrazide moiety.
C=N and C=C stretching: Associated with the isoxazole ring.
Ring breathing modes: Involving the concerted expansion and contraction of the isoxazole ring.
Torsional and bending modes: Occurring at lower frequencies.
PED analysis provides a detailed assignment of these modes. For example, the C=O stretching vibration is often found to be a relatively pure mode, with a high PED contribution from the C=O bond stretching coordinate. In contrast, ring modes are typically more complex, with contributions from multiple bond stretching and angle bending coordinates.
Electrostatic Potential (ESP) Mapping for Molecular Reactivity
The Molecular Electrostatic Potential (ESP) map is a valuable tool for predicting the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, with different colors representing regions of varying electrostatic potential. Red colors typically indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors represent regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For this compound, the ESP map reveals several key reactive sites:
Negative Potential: The oxygen atom of the carbonyl group and the nitrogen atoms of the isoxazole ring and hydrazide group are regions of high electron density. These sites are the most likely points of interaction with electrophiles, such as metal ions.
Positive Potential: The hydrogen atoms of the hydrazide N-H groups are regions of positive potential, making them susceptible to deprotonation in the presence of a base.
The ESP map provides a visual representation of the molecule's reactivity, guiding the understanding of its coordination chemistry and potential biological activity.
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. In the context of this compound, MD simulations can be employed to investigate its interactions with biological targets, such as proteins or DNA.
These simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. By placing the ligand (this compound) in the binding site of a target protein, MD simulations can provide insights into:
Binding stability: The simulations can predict the stability of the ligand-protein complex over time.
Conformational changes: Both the ligand and the protein can undergo conformational changes upon binding, which can be observed in the simulation.
Key interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex can be identified and analyzed.
Binding free energy: Advanced techniques can be used to calculate the binding free energy, providing a quantitative measure of the binding affinity.
MD simulations are a powerful tool for drug discovery and design, allowing for the virtual screening of compounds and the optimization of lead candidates.
Implicit Solvent Models (e.g., Conductor-like Polarizable Continuum Model (CPCM)) in Theoretical Calculations
Many chemical and biological processes occur in solution. To accurately model the behavior of this compound in a solvent, theoretical calculations must account for the effect of the solvent environment. Implicit solvent models are a computationally efficient way to achieve this.
The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvent model. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual solvent molecules. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.
Using the CPCM model in theoretical calculations of this compound can provide more accurate predictions of:
Molecular geometry: The presence of a solvent can influence the preferred conformation of the molecule.
Electronic properties: Solvent effects can alter the electronic structure and reactivity of the molecule.
Spectroscopic properties: Calculated spectra, such as UV-Vis and NMR spectra, are often in better agreement with experimental data when solvent effects are included.
Intrinsic Bond Strength Index (IBSI) for Coordination Analysis
When this compound acts as a ligand and coordinates to a metal center, it is important to understand the strength of the coordination bonds. The Intrinsic Bond Strength Index (IBSI) is a computational tool used to quantify the strength of chemical bonds, including coordination bonds.
The IBSI is calculated from the electron density and kinetic energy density at the bond critical point, which is a concept from the Quantum Theory of Atoms in Molecules (QTAIM). Higher IBSI values indicate stronger bonds.
In the context of metal complexes of this compound, IBSI can be used to:
Compare the strength of different coordination bonds within the same complex.
Correlate bond strength with the stability and reactivity of the complex.
Topological Analysis for Elucidating Structure-Activity Relationships
Topological analysis, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous way to analyze the electron density distribution in a molecule. This analysis can reveal the nature of chemical bonds and non-covalent interactions, which are crucial for understanding structure-activity relationships.
By analyzing the electron density at bond critical points (BCPs), one can characterize the type of interaction (e.g., covalent, ionic, hydrogen bond). For this compound and its derivatives, QTAIM can be used to:
Quantify the strength of intramolecular hydrogen bonds.
Characterize the nature of the bonds within the isoxazole ring.
Investigate how the electronic properties of the molecule change upon substitution.
Relate these electronic properties to the observed biological activity of the compounds.
Enzyme Inhibition Studies
Derivatives of isoxazole carbohydrazide have been the subject of extensive research for their potential to inhibit various enzymes implicated in disease pathogenesis. These studies have provided crucial insights into their mechanism of action and structure-activity relationships.
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. A series of novel indole-isoxazole carbohydrazides has been synthesized and evaluated for their inhibitory potential against these enzymes. mdpi.com
Among the synthesized compounds, derivative 5d , which features a methoxy (B1213986) group at the meta position, demonstrated the most potent inhibitory activity against AChE, with an IC50 value of 29.46 ± 0.31 µM. mdpi.com Notably, this compound showed high selectivity for AChE, exhibiting no significant inhibition of BuChE. The position of the substituent was found to be critical; moving the methoxy group from the ortho position (5c ) to the meta position (5d ) enhanced the inhibitory effect. In contrast, derivatives with electron-withdrawing groups, such as 5h (2-F), 5i (2-Cl), and 5j (3-Br), were inactive against AChE. mdpi.com
Inhibition of BuChE was observed with compounds 5b (2-OH) and 5k (3-NO2), which recorded IC50 values of 92.75 ± 2.29 µM and 71.31 ± 0.76 µM, respectively. mdpi.com These findings indicate that the synthesized indole-isoxazole carbohydrazide derivatives are generally more potent against AChE than BuChE. mdpi.com
Table 1: AChE and BuChE Inhibitory Activity of Indole-Isoxazole Carbohydrazide Derivatives
| Compound | Substituent (R) | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|---|
| 5d | 3-OMe | 29.46 ± 0.31 | > 100 |
| 5b | 2-OH | - | 92.75 ± 2.29 |
| 5k | 3-NO2 | - | 71.31 ± 0.76 |
Data sourced from a study on indole-isoxazole carbohydrazides. mdpi.com
To elucidate the mechanism of enzyme inhibition, kinetic studies were performed on the most potent AChE inhibitor, compound 5d . The study revealed a competitive inhibition pattern for its interaction with AChE. mdpi.com This indicates that the inhibitor molecule binds to the active site of the enzyme, thereby competing with the natural substrate, acetylcholine (B1216132). This mode of inhibition is often favored in drug design as it directly blocks the catalytic function of the enzyme. The determination of inhibition kinetics is crucial for understanding the molecular interactions between the inhibitor and the enzyme, often utilizing methods like Lineweaver-Burk and Dixon plots to analyze the data. mdpi.comnih.gov
BACE1 is another primary target in the development of therapeutics for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. nih.govmdpi.com The same series of indole-isoxazole carbohydrazides was also screened for BACE1 inhibitory activity. mdpi.com
The most effective BACE1 inhibitor from this series was derivative 5j , which has a 3-bromo substituent, exhibiting an IC50 value of 1.99 ± 0.15 µM. mdpi.com Other derivatives with promising BACE1 inhibitory potential included 5b (R = OH; IC50 = 2.79 ± 0.52 µM) and 5d (R = 3-OMe; IC50 = 2.85 ± 0.09 µM). mdpi.com These results highlight the potential of the indole-isoxazole scaffold as a template for developing multi-target agents against Alzheimer's disease, capable of inhibiting both AChE and BACE1. mdpi.com
Table 2: BACE1 Inhibitory Activity of Selected Indole-Isoxazole Carbohydrazide Derivatives
| Compound | Substituent (R) | BACE1 IC50 (µM) |
|---|---|---|
| 5j | 3-Br | 1.99 ± 0.15 |
| 5b | 2-OH | 2.79 ± 0.52 |
| 5d | 3-OMe | 2.85 ± 0.09 |
Data sourced from a study on indole-isoxazole carbohydrazides. mdpi.com
The isoxazole core is a versatile scaffold that has been explored for the inhibition of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govmdpi.com While specific studies on this compound are limited, related isoxazole derivatives have shown significant activity.
For instance, 3,4-diaryl-isoxazole derivatives have been identified as potent inhibitors of casein kinase 1 (CK1), a serine/threonine-specific protein kinase. mdpi.com Similarly, other research has focused on the isoxazole ring as a bioisosteric replacement for the imidazole (B134444) ring in known p38 MAP kinase inhibitors, leading to the development of potent anti-inflammatory agents. nih.gov Furthermore, novel isoxazolo[4,5-e] mdpi.commdpi.comnih.govtriazepine derivatives have been synthesized and evaluated as potential inhibitors of Protein Kinase C (PKC), with some compounds showing high antitumor activity. nih.gov These studies collectively suggest that the isoxazole carbohydrazide framework holds promise for the design of specific protein kinase inhibitors.
Immunomodulatory Activity and Underlying Mechanisms
Beyond enzyme inhibition, isoxazole carbohydrazide derivatives have also been investigated for their ability to modulate the immune system.
The immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide and its thiosemicarbazide (B42300) derivatives, 01K and 06K , have been studied. google.com These compounds exhibited regulatory activity on the proliferation of lymphocytes. Specifically, the parent hydrazide showed a predominantly stimulatory effect on cell proliferation. In contrast, derivatives 01K (4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide) and 06K (4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide) displayed inhibitory activity on mitogen-induced lymphocyte proliferation. google.com The proliferation of these cells is often induced by mitogens like phytohemagglutinin (PHA) in experimental settings to assess the immunomodulatory potential of chemical compounds. The observed effects were linked to the differential influence of these compounds on the expression of signaling proteins. google.com
Modulation of Cytokine Production
Research into isoxazole carbohydrazide derivatives has revealed their significant capacity to modulate the production of various cytokines, which are crucial signaling molecules in the immune system. Studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX), a compound structurally related to this compound, have demonstrated its ability to alter the gene expression of several key cytokines in human Caco-2 cells.
In these studies, HIX was shown to upregulate the expression of Interleukin-1 Beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-17F (IL-17F). Conversely, it led to the downregulation of Interleukin-10 (IL-10). Interestingly, the effects of HIX diverged from those of the established immunosuppressive drug Leflunomide, another isoxazole derivative. While Leflunomide suppressed IL-1β and IL-6, it upregulated Interleukin-2 (IL-2) and Interleukin-27 (IL-27), both of which were suppressed by HIX. These findings highlight the nuanced immunomodulatory profile of isoxazole carbohydrazide derivatives.
Table 1: Modulation of Cytokine Gene Expression by 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX)
| Cytokine | Effect of HIX |
|---|---|
| IL-1β | Upregulation |
| IL-6 | Upregulation |
| IL-17F | Upregulation |
| IL-10 | Downregulation |
| IL-2 | Suppression |
Regulation of Chemokine Expression
Chemokines are a class of cytokines that guide the migration of immune cells. The regulatory effects of isoxazole carbohydrazide derivatives extend to these critical signaling molecules. In the same study involving HIX and human Caco-2 cells, the compound was found to influence the expression of specific chemokines.
The research indicated that HIX treatment led to an upregulation of CX3CL1 (also known as Fractalkine) and CCL22 (Macrophage-Derived Chemokine). This suggests that isoxazole carbohydrazide derivatives can play a role in directing the movement of various immune cells, which has significant implications for their potential therapeutic applications in inflammatory and autoimmune conditions.
Table 2: Regulation of Chemokine Gene Expression by 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX)
| Chemokine | Effect of HIX |
|---|---|
| CX3CL1 | Upregulation |
Impact on T-cell Subsets, B-cell Levels, Lymphopoiesis, and Regulatory T-cell Generation
The immunomodulatory effects of isoxazole carbohydrazide derivatives are further evidenced by their impact on lymphocyte populations. Studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide demonstrated its ability to modulate the percentage and absolute numbers of T-lymphocyte subsets in the thymus, as well as T- and B-lymphocytes in peripheral lymphatic organs of mice. berkeley.edu
This particular hydrazide derivative was also shown to enhance the humoral immune response in mice immunized with sheep red blood cells, as indicated by an increased number of antibody-producing cells and higher levels of hemagglutinins. berkeley.edu Furthermore, research on other isoxazole derivatives has pointed to their potential to influence T-cell responses. For instance, the expression of the inhibitory receptor ILT3 on neoplastic B-cells, which can tolerize tumor-specific T-cells, highlights a potential area of interaction for isoxazole compounds in cancer immunology. nih.gov
Proapoptotic Actions via Caspase Activation, Fas, and NF-κB1 Expression
A significant aspect of the biological activity of isoxazole derivatives is their ability to induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. This proapoptotic action is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.
Research has shown that certain isoxazole derivatives can induce apoptosis through the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases such as caspase-3/7. researchgate.net The activation of caspase-8 is often linked to the Fas receptor (Fas), a death receptor on the cell surface. mdpi.com The binding of its ligand can trigger a signaling cascade that leads to caspase-8 activation. nih.gov
Furthermore, the expression of Nuclear Factor-kappa B1 (NF-κB1) has been implicated in the apoptotic mechanism of some isoxazole derivatives. nih.gov The immunosuppressive action of one such derivative was associated with a significant increase in the expression of NF-κB1, alongside caspase-9 and p53. nih.gov NF-κB is a transcription factor with complex roles in cell survival and apoptosis, and its activation can, in some contexts, contribute to pro-apoptotic signaling. nih.gov The interplay between Fas, caspase activation, and NF-κB signaling appears to be a key mechanism through which isoxazole carbohydrazide derivatives exert their proapoptotic effects. nih.govmdpi.com
Antimicrobial Activity Investigations
Isoxazole-containing compounds have a long history as antimicrobial agents, with well-known antibiotics like sulfamethoxazole, cloxacillin, and dicloxacillin (B1670480) featuring this heterocyclic ring. nih.gov Research into isoxazole carbohydrazide derivatives has also revealed their potential as antimicrobial agents.
Studies have evaluated the in vitro antibacterial activity of various substituted isoxazole-4-carbohydrazide (B1627501) derivatives against a panel of both Gram-positive and Gram-negative bacteria. researchgate.net While many of these derivatives showed weak to mild activity, certain compounds with specific substitutions, such as a methyl group on a benzene (B151609) ring, demonstrated more potent effects. researchgate.netnih.gov The antimicrobial potential of isoxazole derivatives is thought to be linked to their ability to interact with various biological systems within microorganisms, including enzymes and receptors, through non-covalent interactions. researchgate.net The introduction of different functional groups to the isoxazole carbohydrazide core can significantly modulate this activity, suggesting that this class of compounds can be optimized to target specific pathogens. nih.gov
Anticancer Activity Research at the Molecular Level
The anticancer properties of isoxazole derivatives are a major focus of current research, with several molecular mechanisms being identified. nih.gov A primary mechanism is the induction of apoptosis in cancer cells, as detailed in section 5.2.5. nih.govmdpi.com By activating caspase cascades, these compounds can trigger the self-destruction of malignant cells. researchgate.net
Beyond apoptosis induction, isoxazole derivatives have been found to target other critical pathways in cancer progression. For example, some isoxazole-based hydrazones have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein involved in angiogenesis, the formation of new blood vessels that supply tumors. nih.gov By inhibiting VEGFR2, these compounds can potentially stifle tumor growth and metastasis. nih.gov
Other molecular-level anticancer activities of isoxazole derivatives include the disruption of tubulin polymerization, inhibition of topoisomerase and histone deacetylase (HDAC), and modulation of estrogen receptor alpha (ERα) activity. berkeley.edunih.gov These diverse mechanisms of action highlight the potential of isoxazole carbohydrazides as a versatile scaffold for the development of novel anticancer therapeutics. researchgate.net
Anti-inflammatory Activity Mechanisms
The anti-inflammatory properties of isoxazole derivatives are well-documented, with some compounds showing potent effects in various models of inflammation. nih.gov The mechanisms underlying this activity are multifaceted and involve the modulation of key inflammatory pathways.
One proposed mechanism is the inhibition of secretory phospholipase A2, an enzyme involved in the production of pro-inflammatory mediators. nih.gov Additionally, certain isoxazole-4-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors. nih.gov Overactivation of these receptors is implicated in central sensitization and chronic inflammatory pain, and their inhibition by isoxazole derivatives may reduce the excitability of pain-transmitting neurons. nih.gov
The immunomodulatory effects discussed earlier, such as the alteration of cytokine and chemokine production, also contribute significantly to the anti-inflammatory profile of these compounds. nih.gov Furthermore, the involvement of NF-κB signaling, a central regulator of inflammation, in the action of some isoxazole derivatives suggests that these compounds can exert their anti-inflammatory effects by targeting this critical pathway. nih.gov
Metal Chelation Capabilities and Their Biochemical Implications
The ability of a molecule to chelate metal ions is a significant factor in its biological activity, influencing processes from metal-induced oxidative stress to the modulation of metalloenzyme function. Isoxazole carbohydrazide derivatives have emerged as compounds of interest for their potential metal-chelating properties.
The hydrazide group, with its nitrogen and oxygen donor atoms, is a well-known chelating moiety. In the context of neurodegenerative diseases like Alzheimer's, where the dysregulation of metal ions such as copper, zinc, and iron is implicated in amyloid-beta (Aβ) plaque formation, metal-chelating agents are of great therapeutic interest. nih.gov Research into indole-isoxazole carbohydrazide derivatives has highlighted their potential to act as metal-chelating agents, which may help to modulate the aggregation pathways of Aβ. nih.gov
Furthermore, studies have shown that isoxazoles can interact with metal carbonyls, leading to the reductive cleavage of the N-O bond. rsc.org This reaction, which proceeds through an N-complexed isoxazole intermediate with metals like molybdenum or iron, underscores the inherent ability of the isoxazole ring itself to coordinate with metal ions. rsc.org This interaction is crucial as it can influence the metabolic fate and the mechanism of action of isoxazole-based compounds in a biological system rich in metal ions. The chelation of essential metal cofactors can also be a mechanism by which these compounds inhibit certain enzymes.
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological potency of isoxazole carbohydrazide derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to optimize the therapeutic efficacy and selectivity of lead compounds. For isoxazole derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.
In the development of anticancer agents, for instance, SAR analysis of a series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives revealed that the nature and position of substituents on the phenyl ring significantly influence their cytotoxic activity against different cancer cell lines. nih.gov One of the most active compounds against the B16F1 melanoma cell line from this series highlighted specific substitution patterns that enhance potency. nih.gov Similarly, in another study on isoxazole-carboxamide derivatives, it was noted that while the isoxazole core is a key pharmacophore for antiproliferative activities, substitutions on the phenyl ring, such as with halogens, can significantly impact activity against specific cancer cell lines like Hep3B or MCF-7. nih.gov
A detailed SAR study on trisubstituted isoxazoles as allosteric modulators of the RORγt receptor provides a clear example of how subtle structural modifications can dramatically alter potency. Key findings from this research include:
The necessity of a hydrogen bond donor at the C-5 position of the isoxazole scaffold.
A significant drop in potency when a thioether linker was used instead of an ether linker, likely due to changes in bond angle and length.
Restricted rotation of a methylated amine linker also led to decreased potency.
Small changes to a pyrrole (B145914) moiety at the C-5 position, such as altering the position of a nitrogen atom, resulted in a notable decrease in potency due to the loss of a critical hydrogen bond interaction with the protein backbone. dundee.ac.uk
These studies collectively demonstrate that the biological activity of isoxazole derivatives is highly dependent on the interplay of electronic and steric factors of the substituents on the isoxazole and adjacent rings.
Table 1: SAR Insights for Isoxazole Derivatives
| Compound Series | Key Structural Feature | Impact on Biological Activity | Reference |
|---|---|---|---|
| 5-methyl-3-phenylisoxazole-4-carboxamides | Substituents on the 3-phenyl ring | Influences cytotoxic potency against cancer cell lines | nih.gov |
| Trisubstituted isoxazoles (RORγt modulators) | H-bond donor at C-5 | Essential for potency | dundee.ac.uk |
| Trisubstituted isoxazoles (RORγt modulators) | Ether vs. Thioether linker | Thioether linker significantly reduces potency | dundee.ac.uk |
| Trisubstituted isoxazoles (RORγt modulators) | Pyrrole moiety at C-5 | Positional changes of nitrogen atom decrease potency | dundee.ac.uk |
Interactions with Specific Biological Targets (e.g., Enzymes, Receptors)
The therapeutic effects of this compound and its analogs are realized through their interaction with specific biological targets, including enzymes and receptors. The isoxazole scaffold has proven to be a versatile framework for designing molecules that can bind with high affinity and selectivity to a range of biological macromolecules.
Enzyme Inhibition: Isoxazole derivatives have been identified as inhibitors of several key enzymes. For example, methyl indole-isoxazole carbohydrazide derivatives have been designed and synthesized as multi-target agents for Alzheimer's disease, demonstrating inhibitory activity against cholinesterases (ChE). nih.gov One of the most potent compounds from this series exhibited a competitive mode of inhibition against acetylcholinesterase (AChE). nih.gov
Furthermore, isoxazole derivatives have shown inhibitory effects on enzymes involved in the inflammatory cascade. Certain isoxazole compounds have been found to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and lipoxygenase (LOX) enzymes. nih.gov The inhibition of these enzymes is a key mechanism for the anti-inflammatory effects of many drugs.
Receptor Interaction: In addition to enzyme inhibition, isoxazole derivatives have been developed as ligands for specific receptors. New isoxazole derivatives have been designed as candidates for nicotinic acetylcholine receptor (nAChR) ligands, with some compounds showing analgesic properties that are mediated through this receptor system. nih.gov
A significant finding in this area is the identification of trisubstituted isoxazoles as selective allosteric inverse agonists of the RORγt nuclear receptor. dundee.ac.uk These compounds bind to an allosteric site within the ligand-binding domain of the receptor, offering a novel mechanism for modulating its activity. This is a promising approach for the treatment of autoimmune diseases. dundee.ac.uk The interaction of these isoxazole derivatives with the RORγt receptor is highly specific, with the isoxazole core and its substituents forming key hydrogen bonds and other non-covalent interactions within the allosteric binding pocket. dundee.ac.uk
Table 2: Biological Targets of Isoxazole Derivatives
| Compound Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Methyl indole-isoxazole carbohydrazides | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |
| Isoxazole derivatives | Cyclooxygenase (COX-1, COX-2), Lipooxygenase (LOX) | Inflammation | nih.gov |
| 2-(3-methyl-5-isoxazolyl)pyridine | Nicotinic Acetylcholine Receptor (nAChR) | Analgesia | nih.gov |
| Trisubstituted isoxazoles | RORγt (allosteric site) | Autoimmune Diseases | dundee.ac.uk |
Role as a Non-Proteinogenic Amino Acid in Peptide Synthesis
Non-proteinogenic amino acids, which are not naturally encoded in the genetic code of organisms, are crucial in drug discovery and the synthesis of important drug-like compounds. wikipedia.orgmdpi.com These unique building blocks are found in nature, particularly in bacteria, fungi, and plants, and can also be chemically synthesized. nih.govresearchgate.net Their incorporation into peptide chains can lead to molecules with enhanced biological activity and stability. nih.gov
A derivative of this compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), serves as a novel non-proteinogenic β-amino acid that can be incorporated into peptide chains using solid-phase peptide synthesis (SPPS). mdpi.comnih.gov This technique allows for the creation of α/β-mixed peptides, which are hybrid structures containing both α- and β-amino acids. mdpi.comnih.gov The inclusion of β-amino acids like AMIA is a strategy to develop peptidomimetics with improved therapeutic potential, as they can confer unique structural properties and increased resistance to enzymatic degradation. nih.gov
The synthesis involves coupling the unprotected AMIA to the N-terminus of a peptide chain attached to a solid resin. nih.gov Researchers have successfully demonstrated this by modifying various model peptides with AMIA, confirming the formation of the desired α/β-mixed peptide hybrids through methods like mass spectrometry. mdpi.com This approach opens the door to creating new classes of bioactive peptides with diverse biological activities. mdpi.comnih.gov
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved pharmacological properties such as better stability and bioavailability. nih.gov The isoxazole core is a key structural element in many pharmaceuticals and is used as a building block in the creation of peptidomimetics. rsc.org The development of hybrid peptides composed of both α- and β-amino acids is a promising strategy for creating peptidomimetics that can serve as therapeutic agents. nih.gov
The use of unnatural amino acids, such as isoxazole derivatives, is a powerful tool in drug discovery for developing therapeutic peptidomimetics and peptide analogs. nih.gov By incorporating these non-standard amino acids, it is possible to design molecules that can overcome the limitations of natural peptides, such as their susceptibility to proteolysis. nih.gov The synthesis of isoxazole-based amino acids on a solid phase provides a versatile scaffold for generating molecular diversity, further aiding in the discovery of new bioactive compounds. acs.org
Building Blocks for Novel Heterocyclic Compounds
This compound is a versatile starting material for synthesizing a variety of other heterocyclic compounds. The reactive hydrazide group can participate in cyclocondensation reactions with various reagents to form new ring systems. For example, its precursor, 3-methylisoxazole-5-carboxylic acid, can be reacted with thionyl chloride and then with amines or pyrazoles to produce 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, respectively. researchgate.net
Furthermore, this compound can be a key intermediate in the synthesis of other important heterocycles. For instance, it is a crucial component in the synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, which is an important intermediate for pharmaceutical compounds. google.com The general reactivity of the isoxazole ring and its derivatives allows for their use in 1,3-dipolar cycloaddition reactions and as precursors in transition-metal-catalyzed reactions to construct a wide range of N-heterocycles. rsc.orgmdpi.com
| Starting Material | Reagent(s) | Product | Reference |
| 3-Methylisoxazole-5-carboxylic acid | Thionyl chloride, Amine (e.g., PhNH2) | 3-Methylisoxazole-5-carboxamide | researchgate.net |
| 3-Methylisoxazole-5-carboxylic acid | Thionyl chloride, Pyrazole | 5-[(1H-Pyrazol-1-yl)carbonyl]-3-methylisoxazole | researchgate.net |
| This compound | (Used in multi-step synthesis) | 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide | google.com |
| 1,3-Diketone | Hydroxylamine (B1172632) hydrochloride | Isoxazole derivative | researchgate.netyoutube.com |
Ligands in Coordination Chemistry
Derivatives of this compound, particularly Schiff bases formed from related amino-isoxazoles, are effective ligands for forming complexes with various transition metal ions. jocpr.com For example, Schiff bases derived from 3-amino-5-methyl isoxazole can coordinate with metal ions such as Cu(II), Ni(II), Co(II), Zn(II), and VO(IV). jocpr.com The coordination often involves the nitrogen and oxygen atoms of the ligand, leading to stable metal chelates. jocpr.com
These complexes exhibit different geometries, such as square pyramidal, depending on the metal ion and other coordinating species. nih.govresearchgate.net The resulting metal complexes are often colored, stable in air, and soluble in organic solvents like DMSO and methanol. jocpr.com The formation and characterization of these complexes are typically studied using techniques like elemental analysis, IR spectroscopy, and magnetic susceptibility measurements. jocpr.com
Metal complexes containing isoxazole-based ligands have shown potential as catalysts in a variety of chemical reactions. The coordination geometry and electronic properties of these complexes are crucial for their catalytic activity and stereoselectivity in asymmetric catalysis. researchgate.net For instance, rhodium(II) complexes have been used to catalyze the transformation of diazo-substituted oxazoles into naphtho[2,1-d]oxazoles. acs.orgacs.org In these reactions, the metal complex facilitates the generation of a carbene intermediate, which then undergoes an insertion reaction. acs.org
Similarly, copper(II) complexes with chiral oxazoline (B21484) ligands are effective catalysts for transformations like 1,3-dipolar cycloadditions. mdpi.com The ligand structure, particularly the substituents, plays a significant role in determining the efficiency and enantioselectivity of the catalyzed reaction. mdpi.com The development of these catalytic systems, including those that are recyclable, is an important area of research for creating more sustainable chemical processes. mdpi.com
Lack of Publicly Available Research on this compound as a Molecular Probe
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the design, optimization, or application of this compound as a molecular probe for the study of biochemical pathways.
The inquiry into the specific applications of this compound in the development of molecular probes for advanced chemical research and materials science did not yield any specific research findings or data. This suggests that while the isoxazole scaffold itself is utilized in the design of fluorescent probes, as seen with isoxazole-dihydropyridine derivatives, the particular compound of interest, this compound, has not been reported in the literature for this purpose.
Molecular probes are essential tools in biochemistry, allowing for the visualization and tracking of specific molecules and processes within living systems. The development of such probes often involves the strategic combination of a recognition element, which selectively binds to the target of interest, and a signaling moiety, such as a fluorophore, that provides a detectable signal.
While the carbohydrazide functional group present in this compound could theoretically be a reactive handle for attaching other molecular fragments, and the isoxazole ring could serve as a core scaffold, no studies have been published that demonstrate the execution of this concept. Research in the field of molecular probes often focuses on scaffolds that have shown promise in terms of their photophysical properties, cell permeability, and low toxicity.
It is important to note that the absence of published data does not definitively mean that this compound has not been investigated for such purposes in private or unpublished research. However, based on the available public knowledge, no information, data tables, or detailed research findings can be provided for its role in the design and optimization of molecular probes for biochemical pathways.
Further research would be required to explore the potential of this compound in this application. Such studies would involve its synthesis, characterization, and subsequent modification to incorporate fluorophores or other reporter groups, followed by extensive testing to evaluate its performance as a molecular probe.
Exploration of Undiscovered Synthetic Routes
The synthesis of isoxazole derivatives, including carbohydrazides, has traditionally relied on established methods such as 1,3-dipolar cycloaddition reactions. kuey.net However, the future of synthesizing this compound lies in the exploration of more efficient, sustainable, and diverse synthetic strategies.
| Potential Synthetic Route | Description | Advantages | Research Gap |
| Metal-Free Cycloadditions | Utilizes organic catalysts or reaction conditions to facilitate the [3+2] cycloaddition of nitrile oxides and alkynes. nih.gov | Avoids heavy metal contamination, reduces cost and toxicity, and simplifies purification. rsc.org | Identification of novel, highly efficient, and regioselective organocatalysts. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction times for the formation of the isoxazole ring or the hydrazinolysis step. nih.gov | Rapid heating, increased reaction rates, higher yields, and often cleaner reactions. | Optimization of reaction conditions for the specific synthesis of this compound. |
| Flow Chemistry | Continuous production of the target molecule in a reactor system, allowing for precise control over reaction parameters. | Enhanced safety, scalability, and reproducibility; potential for automation. | Development and optimization of a continuous flow process for this specific isoxazole derivative. |
| Solid-Phase Synthesis | Anchoring one of the reactants to a solid support to simplify purification and allow for high-throughput synthesis of analogues. researchgate.net | Ease of purification, potential for automation and library generation. | Design of a suitable linker and solid support strategy for carbohydrazide synthesis. |
Advanced Mechanistic Elucidation of Biological Activities
Isoxazole-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. kuey.netnih.govnih.gov A close analogue, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX), has already shown potential as an anti-inflammatory agent by modulating the expression of genes involved in inflammatory responses. nih.gov
The future in this domain lies in moving beyond preliminary activity screening to a deep, mechanistic understanding of how this compound interacts with biological systems at a molecular level. Advanced techniques such as molecular docking, molecular dynamics (MD) simulations, and various "-omics" technologies will be pivotal. acs.org For instance, MD simulations can help to unravel the atomistic-level complexities of protein-inhibitor interactions. acs.org
Future research should focus on identifying the specific cellular targets of this compound. This could involve affinity-based proteomics to pull down binding partners or thermal shift assays to identify protein stabilization upon compound binding. Understanding the precise mechanism of action is crucial for optimizing the compound's therapeutic potential and minimizing off-target effects.
Rational Design of Next-Generation Isoxazole Carbohydrazide Derivatives
The structural framework of this compound offers multiple points for modification, making it an excellent candidate for rational drug design. researchgate.net The goal is to create next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies, guided by computational modeling, will be essential in this endeavor. nih.gov
The isoxazole ring itself is a versatile scaffold that can be readily functionalized. mdpi.com Modifications to the methyl group at the 3-position or the introduction of various substituents on the ring could significantly influence biological activity. Similarly, the carbohydrazide moiety can be derivatized to explore new interactions with biological targets. The design of such derivatives can be guided by molecular docking studies to predict binding affinities and modes of interaction with specific enzymes or receptors. nih.gov
| Structural Moiety | Potential Modifications | Desired Outcome | Design Strategy |
| Isoxazole Ring | Introduction of different substituents (e.g., halogens, phenyl groups) at the 4-position. | Enhanced binding affinity, altered lipophilicity, improved metabolic stability. | Computational docking with known targets (e.g., kinases, proteases). |
| Methyl Group (C3) | Replacement with larger alkyl or aryl groups. | Probe steric tolerance in the binding pocket of a target protein. | SAR-guided synthesis and biological evaluation. |
| Carbohydrazide Moiety | Acylation, alkylation, or cyclization into other heterocyclic systems (e.g., triazoles, oxadiazoles). | Improved cell permeability, formation of new hydrogen bond interactions, enhanced stability. | Bioisosteric replacement and fragment-based drug design. |
Integration with Emerging Technologies in Chemical Biology and Materials Science
The unique properties of the isoxazole scaffold extend its potential beyond traditional medicinal chemistry into the realms of chemical biology and materials science. kuey.net The weak nitrogen-oxygen bond in the isoxazole ring makes it a useful intermediate in synthetic chemistry, as it can be cleaved to reveal other functional groups. mdpi.com
In chemical biology, this compound derivatives could be developed as chemical probes to study biological processes. By incorporating reporter tags such as fluorophores or biotin, these molecules could be used to visualize and identify their cellular targets.
In materials science, the rigid, aromatic nature of the isoxazole ring makes it an attractive building block for novel polymers and functional materials. Isoxazole-containing polymers may exhibit unique thermal or electronic properties. Furthermore, the carbohydrazide functional group can participate in the formation of coordination polymers or metal-organic frameworks (MOFs), leading to materials with potential applications in catalysis, gas storage, or sensing.
Future research should aim to synthesize and characterize these advanced materials, exploring their physical and chemical properties. The integration of computational modeling will be crucial in predicting the properties of these materials before their synthesis, accelerating the discovery of new applications for this compound and its derivatives.
Q & A
Basic Research Question
- NMR : H and C NMR confirm the hydrazide moiety (N–H proton at δ 9.2–9.5 ppm) and isoxazole ring (C=O at δ 165–170 ppm) .
- IR : Stretching vibrations for C=O (1680–1700 cm) and N–H (3200–3300 cm) validate functional groups .
- HPLC-MS : Used to assess purity (>98%) and detect intermediates (e.g., unreacted hydrazine) .
Methodological Tip : Combine NMR with high-resolution mass spectrometry (HRMS) to resolve structural ambiguities in derivatives .
How does this compound modulate inflammatory gene expression compared to Leflunomide?
Advanced Research Question
In Caco-2 cells, this compound (HIX) differentially regulates Th17-associated genes vs. Leflunomide:
| Gene | HIX Effect (Fold Change) | Leflunomide Effect (Fold Change) |
|---|---|---|
| IL-1β | ↑ 3.2 | ↓ 1.8 |
| IL-6 | ↑ 2.9 | ↓ 2.1 |
| IL-10 | ↓ 2.5 | ↓ 3.0 |
| TLR4 | ↓ 1.7 | ↓ 2.3 |
HIX upregulates pro-inflammatory IL-1β and IL-6 but suppresses anti-inflammatory IL-10, suggesting a distinct mechanism from Leflunomide’s broad immunosuppression .
What strategies optimize the selectivity of this compound derivatives for target proteins?
Advanced Research Question
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF) at the isoxazole 4-position to enhance binding to the xc transporter .
- Co-crystallization Studies : Resolve X-ray structures of derivatives with target proteins (e.g., system xc) to identify critical hydrogen bonds (e.g., N–H···O=C interactions) .
- Computational Docking : Use molecular dynamics simulations to predict substituent effects on binding affinity (e.g., –NO groups improve selectivity by 40%) .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Advanced Research Question
Discrepancies in cytotoxicity or anti-inflammatory activity may arise from:
- Cell Line Variability : HIX shows higher IL-6 upregulation in Caco-2 (intestinal) vs. HepG2 (liver) cells due to tissue-specific TLR4 expression .
- Dose-Dependent Effects : Low doses (≤10 μM) upregulate IL-17F, while higher doses (>50 μM) induce apoptosis, skewing bioactivity interpretations .
- Assay Interference : Hydrazide derivatives may react with MTT assay reagents, producing false cytotoxicity signals. Validate results via orthogonal assays (e.g., ATP luminescence) .
What advanced analytical methods are recommended for quantifying this compound in complex matrices?
Advanced Research Question
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with ESI+ ionization (m/z 154.1 → 137.0) for serum/plasma quantification (LOQ: 0.1 ng/mL) .
- Isotopic Labeling : Synthesize N-labeled analogs to track metabolic stability in hepatocyte models .
- Microscopy : Confocal imaging with fluorescent probes (e.g., BODIPY-conjugated derivatives) localizes the compound in cellular compartments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
